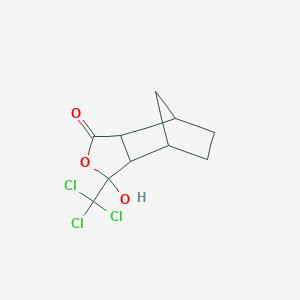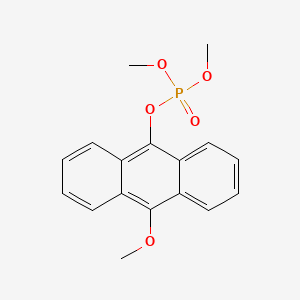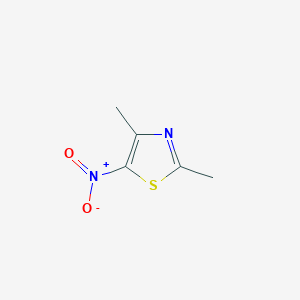
2,4-Dimethyl-5-nitro-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-5-nitro-1,3-thiazole is a heterocyclic organic compound that contains sulfur and nitrogen atoms within its five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-nitro-1,3-thiazole typically involves the reaction of appropriate thioamides with nitroalkanes under controlled conditions. One common method includes the cyclization of 2,4-dimethylthioamide with nitroethane in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. Continuous flow reactors and automated systems are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-nitro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Reduction: The nitro group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and sulfonyl chlorides are used for electrophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Oxidation: Formation of nitroso and amino derivatives.
Substitution: Formation of halogenated and sulfonated thiazole derivatives.
Reduction: Formation of amino-thiazole derivatives.
Scientific Research Applications
2,4-Dimethyl-5-nitro-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-nitro-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The thiazole ring structure allows for binding to specific molecular targets, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitrothiazole: Similar nitro group but different substitution pattern, leading to varied biological effects.
2-Methyl-4-nitrothiazole: Different substitution pattern affecting its chemical and biological properties.
Uniqueness
2,4-Dimethyl-5-nitro-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl and nitro groups on the thiazole ring enhances its potential as a versatile compound in various applications .
Properties
CAS No. |
20751-81-9 |
|---|---|
Molecular Formula |
C5H6N2O2S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
2,4-dimethyl-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C5H6N2O2S/c1-3-5(7(8)9)10-4(2)6-3/h1-2H3 |
InChI Key |
BYPDKSUPMPAFPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


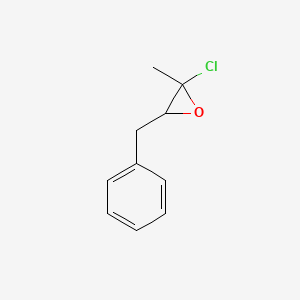

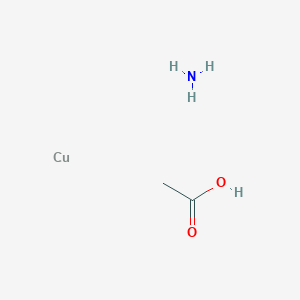
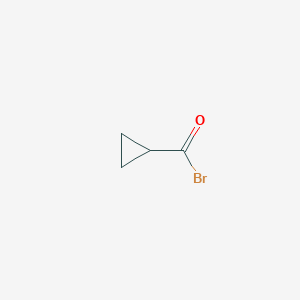
![5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14712178.png)


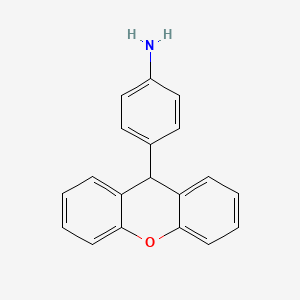
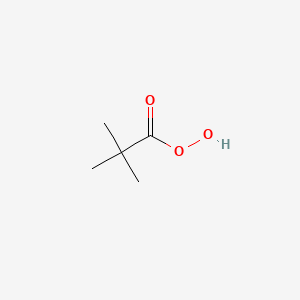
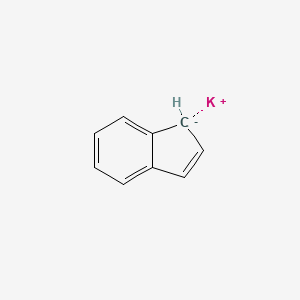
![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)
![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)
